molecular formula C20H26N2O4S B2639512 4-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyethyl)benzamide CAS No. 708293-78-1

4-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyethyl)benzamide

Cat. No. B2639512
CAS RN: 708293-78-1
M. Wt: 390.5
InChI Key: FTYDYHIPUVCQJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyethyl)benzamide, also known as BAY 43-9006 or Sorafenib, is a synthetic small molecule drug that has been extensively studied for its potential in treating various types of cancer. It was first developed by Bayer AG and is now marketed by the pharmaceutical company, Nexavar.

Scientific Research Applications

Polymer Synthesis and Properties

4-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyethyl)benzamide is utilized in the synthesis of novel polyamides with distinctive properties. The synthesis involves aromatic nucleophilic substitution reactions leading to polyamides with flexible main-chain ether linkages and ortho-phenylene units. These polyamides are characterized by their noncrystalline nature, excellent solubility in polar solvents, and capability to form transparent, flexible, and tough films. They exhibit useful levels of thermal stability, evidenced by high glass transition temperatures (most >200°C) and significant weight loss temperatures in excess of 480°C under both nitrogen and air atmospheres (Hsiao, Yang, & Chen, 2000).

Catalysis in Organic Synthesis

This chemical also plays a role in catalysis. It has been used as a substituent in tetra peripherally substituted Fe(ii) phthalocyanines to enhance solubility and stability, crucial for designing potential oxidation catalysts. Such modifications result in phthalocyanines that show remarkable stability under oxidative conditions and are effective in the oxidation of olefins, with cyclohexene oxidation leading primarily to the allylic ketone, 2-cyclohexen-1-one (Işci, Caner, Zorlu, Gürek, Dumoulin, & Ahsen, 2014).

Oxidation of Alcohols

In another application, N-tert-butylbenzenesulfenamide-catalyzed oxidation of alcohols to the corresponding carbonyl compounds with N-chlorosuccinimide has been demonstrated. This process efficiently oxidizes various primary and secondary alcohols to aldehydes and ketones under mild conditions, effectively preserving functional groups in alcohols and is notably effective for alcohols forming labile aldehydes. This catalytic oxidation showcases selective oxidation of primary hydroxy groups in the presence of potassium carbonate, suggesting a mechanism involving the formation of a key species, N-tert-butylbenzenesulfinimidoyl chloride, which then oxidizes alcohols to afford carbonyl products (Matsuo, Iida, Yamanaka, & Mukaiyama, 2003).

Organogels and Aggregates

The chemical also finds use in the development of organogels based on J- and H-type aggregates of amphiphilic perylenetetracarboxylic diimides. This work has successfully illustrated the significant roles of amphiphilic properties and side-chain conformations in controlling the gelating properties of perylenetetracarboxylic diimide molecules, contributing to the design of novel organogels (Wu, Xue, Shi, Chen, & Li, 2011).

properties

IUPAC Name

4-[(4-tert-butylphenyl)sulfonylamino]-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-20(2,3)16-7-11-18(12-8-16)27(24,25)22-17-9-5-15(6-10-17)19(23)21-13-14-26-4/h5-12,22H,13-14H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYDYHIPUVCQJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyethyl)benzamide

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